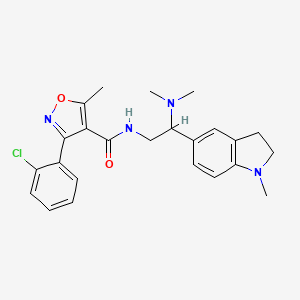
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, with CAS number 922059-72-1, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4O2 |
| Molecular Weight | 438.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Receptor Binding : It has been suggested that the compound interacts with certain receptors, modulating downstream signaling pathways.
- DNA Interaction : Preliminary studies indicate potential interactions with DNA, which could influence gene expression.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted the synthesis of isoxazole derivatives and their antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for the compound .
Anticancer Potential
Preliminary investigations into the anticancer properties of isoxazole derivatives have shown promising results. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- Antibacterial Activity Study : A study conducted on various isoxazole derivatives found that certain modifications significantly enhanced antibacterial activity. The results indicated that structural variations could lead to increased efficacy against resistant strains .
- Anticancer Research : In a study evaluating the effects of isoxazole derivatives on cancer cell lines, it was found that these compounds could effectively induce apoptosis through caspase activation. The study provided insights into how structural features influence biological activity and potency .
- Neuropharmacological Assessment : Although direct studies on this specific compound are scarce, related isoxazole derivatives have been shown to interact with serotonin receptors, suggesting potential applications in mood disorders or anxiety treatment.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-15-22(23(27-31-15)18-7-5-6-8-19(18)25)24(30)26-14-21(28(2)3)16-9-10-20-17(13-16)11-12-29(20)4/h5-10,13,21H,11-12,14H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJZQQOHZXOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














